Regioisomeric Differentiation: Ketone Position Dictates CB1 Antagonist Patent Class Assignment
The target compound maps to 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (PMID26161824-Compound-158), whereas its carbonyl-regioisomer 1-(azetidin-3-yl)-3-methylpentan-1-one maps to 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' (PMID26161824-Compound-160), demonstrating that the patent literature treats these regioisomers as distinct molecular entities with separate structure–activity profiles [1][2]. Both are classified as CB1 antagonists for obesity, but the differentiation in compound numbering indicates that the ketone position (C2 vs C1 of the pentanone chain) yields non-overlapping SAR within the same patent family [1].
| Evidence Dimension | Patent-class assignment and CB1 target designation |
|---|---|
| Target Compound Data | Heterocyclic-substituted 3-alkyl azetidine derivative 1; PMID26161824-Compound-158; CB1 antagonist; Obesity indication |
| Comparator Or Baseline | Heterocyclic-substituted 3-alkyl azetidine derivative 3; PMID26161824-Compound-160; CB1 antagonist; Obesity indication (1-(azetidin-3-yl)-3-methylpentan-1-one) |
| Quantified Difference | Distinct compound entries with separate patent SAR profiles; no quantitative cross-potency reported in public domain |
| Conditions | DrugMAP and TTD database cross-referencing; patent review PMID: 26161824 |
Why This Matters
Procurement of the correct regioisomer is essential to reproduce patent-exemplified CB1 antagonist SAR; substitution with the 1-one regioisomer will generate data that cannot be compared with the Compound-158 series.
- [1] DrugMAP Expression Atlas, Heterocyclic-substituted 3-alkyl azetidine derivative 1 (Drug ID: DMJEX3D). IDRB Lab. View Source
- [2] TTD Drug Information, Heterocyclic-substituted 3-alkyl azetidine derivative 3 (Drug ID: D0TS3S). IDRB Lab. View Source
